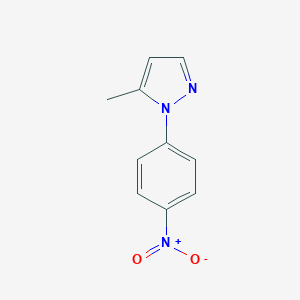

5-Methyl-1-(4-nitrophenyl)-1H-pyrazole

Description

BenchChem offers high-quality 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

13788-99-3 |

|---|---|

Formule moléculaire |

C10H9N3O2 |

Poids moléculaire |

203.2 g/mol |

Nom IUPAC |

5-methyl-1-(4-nitrophenyl)pyrazole |

InChI |

InChI=1S/C10H9N3O2/c1-8-6-7-11-12(8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3 |

Clé InChI |

BKPVGIAXVCFLSN-UHFFFAOYSA-N |

SMILES |

CC1=CC=NN1C2=CC=C(C=C2)[N+](=O)[O-] |

SMILES canonique |

CC1=CC=NN1C2=CC=C(C=C2)[N+](=O)[O-] |

Origine du produit |

United States |

Physicochemical Profiling and Synthetic Utility of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole: A Comprehensive Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole heterocycle stands as a privileged scaffold, heavily utilized in the design of COX-2 inhibitors, immunosuppressants, and targeted anticancer agents. Among its derivatives, 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole represents a highly versatile, electron-modulated building block. The strategic placement of a strongly electron-withdrawing 4-nitrophenyl group at the N1 position, counterbalanced by the electron-donating 5-methyl group, creates a unique push-pull electronic system. This guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols, serving as a definitive resource for drug development professionals.

Physicochemical & Structural Profiling

Understanding the physical and molecular descriptors of a scaffold is critical before initiating library synthesis. The properties of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole and its immediate derivatives dictate both their synthetic tractability and their pharmacokinetic behavior in biological systems.

Below is a synthesized data profile based on computational and experimental descriptors derived from authoritative chemical databases like 1[1] and commercial chemical registries[2].

| Physicochemical Property | Computed Value | Pharmacokinetic / Synthetic Implication |

| Molecular Formula | C10H9N3O2 | Core building block for complex heterocycles. |

| Molecular Weight | 203.20 g/mol | Low MW ensures downstream derivatives remain well within Lipinski's Rule of 5[2]. |

| Topological Polar Surface Area (TPSA) | ~63.6 Ų | Optimal for membrane permeability; allows targeting of intracellular kinases[1]. |

| Hydrogen Bond Donors | 0 | Increases lipophilicity, promoting passive cellular diffusion[1]. |

| Hydrogen Bond Acceptors | 3 | Essential for anchoring to target enzyme hinge regions via H-bonding[1]. |

| Rotatable Bonds | 1 | High structural rigidity minimizes entropic penalty during receptor binding[1]. |

Electronic Distribution & Mechanistic Reactivity

The pyrazole ring is a 5-membered, π-excessive aromatic heterocycle containing one pyrrole-like nitrogen (N1) and one pyridine-like nitrogen (N2). The reactivity of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole is entirely governed by its substituent electronics:

-

The N1-Nitrophenyl Effect: The 4-nitrophenyl group exerts a powerful inductive (-I) and mesomeric (-M) pull, delocalizing electron density away from the pyrazole core. This stabilizes the ring against oxidative degradation but reduces its overall nucleophilicity.

-

The C5-Methyl Effect: The methyl group provides a localized inductive (+I) push.

-

Regioselectivity at C4: Because of the combined electronic effects, the C4 position remains the most electron-rich carbon on the ring. Consequently, electrophilic aromatic substitution (such as halogenation or Vilsmeier-Haack formylation) occurs exclusively at the C4 position. This predictable regioselectivity is what makes this scaffold so valuable for downstream extension into complex therapeutic agents[3].

Standardized Experimental Protocol: Synthesis & Isolation

To ensure high E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocol is designed as a self-validating system . It details the regioselective condensation of 4-nitrophenylhydrazine with a 1,3-dicarbonyl equivalent (e.g., 1-methoxy-1-buten-3-one) to yield the target scaffold.

Step-by-Step Methodology

-

Step 1: Reaction Setup (Solvent Selection) Suspend 10.0 mmol of 4-nitrophenylhydrazine in 25 mL of absolute ethanol. Causality: Absolute ethanol is strictly required over aqueous ethanol to prevent the premature hydrolysis of the highly reactive intermediate hydrazone.

-

Step 2: Acid Catalysis & Reagent Addition Add 1.5 equivalents of the 1,3-dicarbonyl equivalent dropwise at 0°C, followed by 1.0 mL of glacial acetic acid. Causality: Glacial acetic acid acts as a crucial protic catalyst. It lowers the pH to ~4.5, which is the optimal isoelectric point to protonate the carbonyl oxygen (enhancing electrophilicity) without fully protonating the hydrazine nucleophile (which would kill the reaction velocity).

-

Step 3: Thermodynamic Cyclization & Monitoring Elevate the temperature to reflux (78°C) for 4–6 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the distinct, ninhydrin-positive hydrazine spot disappears, replaced by a highly UV-active spot at a higher Rf value (indicating the formation of the hydrophobic, fully aromatized pyrazole ring).

-

Step 4: Isolation & Isomeric Verification Quench the reaction mixture in 100 mL of crushed ice water. The sudden shift in dielectric constant forces the hydrophobic pyrazole to precipitate. Filter under vacuum and wash with cold water. Self-Validation: Recrystallize the crude product from hot ethanol. Verify the isomeric purity via melting point analysis and 1H-NMR. The presence of a sharp singlet at ~6.3 ppm confirms the C4-proton, validating that the 5-methyl isomer was selectively formed over the 3-methyl isomer.

Synthetic workflow and regioselective functionalization of the pyrazole scaffold.

Downstream Applications in Medicinal Chemistry

Once the 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole core is synthesized and functionalized at the C4 position (e.g., yielding a C4-aldehyde or C4-carboxylate), it becomes a potent precursor for advanced drug discovery.

According to pivotal research documented in the 3[3], this specific pyrazole scaffold is instrumental in synthesizing novel chalcones and thiazole derivatives. These hybrid molecules exhibit profound cytotoxicity against human colon carcinoma (HCT-116) cell lines. The rigid pyrazole core, combined with the hydrogen-bond accepting capabilities of the nitro group, allows these derivatives to act as competitive inhibitors within the active sites of critical target enzymes (such as phosphodiesterases or kinases), ultimately leading to cell cycle arrest and tumor suppression[3].

Pharmacological pathway of pyrazole derivatives inducing apoptosis in HCT-116 cells.

References

-

PubChem Database - 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid hydrazide: Computed Properties and Identifiers. National Center for Biotechnology Information. 1

-

CymitQuimica Catalog - N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide: Chemical Properties and Specifications. 2

-

Gomha, S.M., et al. (2020) - Synthesis, cytotoxicity evaluation, molecular docking and utility of novel chalcones as precursors for heterocycles incorporating pyrazole moiety. DSpace Repository, MSA University. 3

Sources

An In-depth Technical Guide to 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole: From Foundational Synthesis to Modern Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound that, while not a blockbuster drug itself, represents a cornerstone scaffold in the landscape of medicinal chemistry. We will delve into its historical context, detail its synthesis and characterization, and explore its significance as a building block for a diverse array of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this important pyrazole derivative.

The Historical Context: The Dawn of Pyrazole Chemistry

The story of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole is intrinsically linked to the broader history of pyrazole chemistry. The journey began in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, Knorr's investigation into quinine derivatives led to the serendipitous synthesis of antipyrine, a compound with potent analgesic and antipyretic properties.[1] This discovery was a landmark event, marking the birth of the first commercially successful synthetic drug and laying the groundwork for the field of medicinal chemistry.[1]

A few years later, in 1898, Hans von Pechmann reported the first synthesis of the parent, unsubstituted pyrazole ring through the reaction of diazomethane with acetylene.[1] These seminal discoveries opened the floodgates for the exploration of pyrazole chemistry and the synthesis of a vast number of derivatives. The pyrazole ring system is now recognized as a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3]

While a specific, celebrated discovery of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole is not prominently documented, its synthesis is a logical extension of the foundational Knorr pyrazole synthesis. The presence of this scaffold in numerous modern, more complex molecules suggests its role as a readily accessible and synthetically versatile intermediate.[4][5]

Synthesis and Characterization: A Validated Protocol

The synthesis of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole is a classic example of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] In this case, the reactants are a 1,3-dicarbonyl compound and 4-nitrophenylhydrazine. The following is a detailed, step-by-step methodology for its synthesis.

Experimental Protocol: Synthesis of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole

Objective: To synthesize 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole via the Knorr pyrazole synthesis.

Materials:

-

Pentane-2,4-dione (acetylacetone)

-

4-Nitrophenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Melting point apparatus

-

Spectroscopic instrumentation (NMR, IR, Mass Spectrometry)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenylhydrazine (0.1 mol) in 100 mL of ethanol.

-

Addition of 1,3-Dicarbonyl: To the stirred solution, add pentane-2,4-dione (0.1 mol) dropwise at room temperature.

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid (approximately 1 mL) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole.

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction by providing a suitable medium for the condensation to occur.

-

Glacial Acetic Acid as Catalyst: The acidic conditions protonate the carbonyl oxygen of the dicarbonyl compound, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

-

Reflux: Heating the reaction mixture increases the rate of the reaction, allowing it to reach completion in a reasonable timeframe.

-

Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities and provides a crystalline product with a sharp melting point.

Visualization of the Synthetic Pathway

Caption: Knorr synthesis of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole.

Physicochemical Properties and Spectroscopic Data

The following table summarizes the key physicochemical properties and expected spectroscopic data for 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole, based on data from closely related compounds and general principles of spectroscopy.[6][7]

| Property | Value |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 g/mol |

| Appearance | Expected to be a crystalline solid |

| ¹H NMR (CDCl₃, δ ppm) | ~2.4 (s, 3H, CH₃), ~6.2 (s, 1H, pyrazole-H), ~7.6 (d, 2H, Ar-H), ~8.3 (d, 2H, Ar-H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~14 (CH₃), ~108 (pyrazole-C4), ~124 (Ar-C), ~125 (Ar-C), ~140 (pyrazole-C5), ~145 (Ar-C-NO₂), ~148 (pyrazole-C3) |

| IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1590 (C=N stretch), ~1520 and ~1340 (NO₂ stretch), ~1450 (C=C stretch) |

| Mass Spec (EI, m/z) | 203 (M⁺) |

Significance in Drug Discovery and Medicinal Chemistry

The 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole scaffold is a crucial intermediate in the synthesis of a wide range of biologically active compounds. The pyrazole nucleus is a bioisostere of the imidazole ring and can act as a hydrogen bond donor and acceptor, allowing for favorable interactions with biological targets. The nitrophenyl group can be readily reduced to an amino group, providing a handle for further functionalization and the introduction of diverse chemical moieties.

Derivatives of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole have been investigated for a variety of therapeutic applications, including:

-

Anticancer Agents: Many pyrazole derivatives have shown potent anticancer activity.[5] The ability to modify the substituents on the pyrazole and phenyl rings allows for the fine-tuning of activity against specific cancer cell lines.

-

Antimicrobial Agents: The pyrazole scaffold is found in numerous compounds with antibacterial and antifungal properties.[8]

-

Anti-inflammatory Agents: The discovery of the selective COX-2 inhibitor celecoxib, which features a pyrazole core, spurred significant interest in this class of compounds for the treatment of inflammation.[9][10]

Workflow for Derivative Synthesis and Screening

Caption: A typical workflow for developing new drug candidates.

Conclusion

5-Methyl-1-(4-nitrophenyl)-1H-pyrazole stands as a testament to the enduring legacy of pyrazole chemistry. While its own discovery may not be a celebrated tale, its importance lies in its role as a versatile and accessible building block for the creation of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and chemical properties is essential for researchers and scientists working in the field of drug discovery and development. The continued exploration of derivatives based on this fundamental scaffold promises to yield new and improved treatments for a wide range of diseases.

References

- Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. (2023).

- The Discovery and Enduring Legacy of Pyrazole Compounds: An In-Depth Technical Guide. (2025). Benchchem.

- Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. (2018). Chem Biol Drug Des, 91(6), 1113-1124.

- Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. (2024).

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry.

- 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid hydrazide. PubChem.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).

- Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2015). Medicinal Chemistry Research, 24(3), 1070-1076.

- Current status of pyrazole and its biological activities. (n.d.). Journal of Pharmacy & Bioallied Sciences.

- Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. (2024).

- Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. (n.d.). Scholars Research Library.

- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.

- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. (n.d.). Journal of the Serbian Chemical Society.

- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI.

- 5-methyl-2-(4-nitrophenyl)-1h-pyrazol-3(2h)-one. (n.d.). PubChemLite.

- Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020).

- Contents. (n.d.). The Royal Society of Chemistry.

- (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. (2025).

- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.

- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.

- (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. (2023). MDPI.

- Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study. (2025).

- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development.

- 5-Methyl-1H-pyrazole AldrichCPR. (n.d.). Sigma-Aldrich.

- Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. (2019). E-RESEARCHCO.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid hydrazide | C11H11N5O3 | CID 3590716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 5-methyl-2-(4-nitrophenyl)-1h-pyrazol-3(2h)-one (C10H9N3O3) [pubchemlite.lcsb.uni.lu]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Utility and Mechanism of Action of the 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole Scaffold

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, identifying and optimizing privileged scaffolds is paramount for accelerating drug discovery. The 5-methyl-1-(4-nitrophenyl)-1H-pyrazole moiety serves as a highly versatile building block, frequently utilized in the synthesis of chalcones, pyrazolines, and thiazole derivatives. This technical whitepaper dissects the structural biology, primary mechanisms of action (MoA), and validated experimental workflows associated with this scaffold, specifically focusing on its dual utility as a selective Cyclooxygenase-2 (COX-2) inhibitor and a potent anticancer agent via Phosphodiesterase (PDE) inhibition.

Structural Biology & Pharmacophore Rationale

The pharmacological success of 1,5-disubstituted pyrazoles stems from their ability to project functional groups into distinct binding pockets of target proteins. The specific substitution pattern of 5-methyl-1-(4-nitrophenyl)-1H-pyrazole provides several critical advantages:

-

The 1-(4-Nitrophenyl) Group: The highly electron-withdrawing nitro ( −NO2 ) group alters the electron density of the central pyrazole ring, enhancing hydrogen-bond acceptor capabilities. In enzymatic pockets, the bulky aromatic ring inserts into deep, hydrophobic cavities, while the nitro group frequently engages in electrostatic interactions with basic amino acid residues (e.g., Arginine or Histidine).

-

The 5-Methyl Group: Steric hindrance is a crucial design element. The 5-methyl substitution restricts the rotational freedom of the 1-phenyl ring, locking the molecule into a bioactive conformation. Furthermore, it prevents rapid oxidative metabolism at the C5 position, significantly improving the pharmacokinetic (PK) half-life of the resulting derivatives.

-

C3/C4 Derivatization Sites: The C3 and C4 positions (often functionalized as esters or acetyl groups, such as ethyl 3-acetyl-1-(4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxylate) serve as synthetic handles to attach chalcone, thiosemicarbazone, or thiazole extensions, which are critical for target-specific tuning[1].

Primary Mechanisms of Action

Selective COX-2 Inhibition (Anti-inflammatory Pathway)

The 1,5-diarylpyrazole motif is the foundational pharmacophore of classical COX-2 inhibitors (coxibs), such as Celecoxib. Derivatives of 5-methyl-1-(4-nitrophenyl)-1H-pyrazole mimic this binding mode.

-

Mechanistic Causality: The COX-2 active site features a secondary side pocket that is inaccessible in COX-1 due to the presence of a bulky Isoleucine (Ile523) residue. In COX-2, this residue is replaced by a smaller Valine (Val523), opening a hydrophilic side pocket. The 1-(4-nitrophenyl) group selectively anchors into this COX-2 specific pocket, while the pyrazole core coordinates with the catalytic Tyrosine (Tyr385), effectively blocking arachidonic acid oxygenation and subsequent Prostaglandin E2 (PGE2) synthesis.

Phosphodiesterase (PDE) Inhibition & Apoptosis (Anticancer Pathway)

Recent studies have demonstrated that extending the scaffold into chalcone or thiazole derivatives yields potent cytotoxicity against human colon carcinoma cell lines (e.g., HCT-116)[2].

-

Mechanistic Causality: These derivatives act as competitive inhibitors of Phosphodiesterases (PDEs). By blocking PDE, the degradation of cyclic AMP (cAMP) is halted. The resulting intracellular accumulation of cAMP hyperactivates Protein Kinase A (PKA). PKA phosphorylation cascades subsequently trigger mitochondrial membrane depolarization, cytochrome c release, and the cleavage of Caspase-3 and Caspase-9, ultimately executing cellular apoptosis.

Intracellular apoptotic signaling pathway triggered by pyrazole-derived PDE inhibitors.

Experimental Methodologies & Self-Validating Protocols

To validate the efficacy of compounds derived from this scaffold, rigorous, self-validating phenotypic and biochemical assays must be employed.

Protocol A: In Vitro Cytotoxicity via SRB Assay (Skehan et al., 1990)

The Sulforhodamine B (SRB) assay is the National Cancer Institute (NCI) gold standard for high-throughput cytotoxicity screening. Unlike MTT assays that rely on mitochondrial metabolism, SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a direct proxy for total cellular protein mass[3].

Step-by-Step Workflow:

-

Cell Seeding: Seed HCT-116 cells in 96-well microtiter plates at a density of 5×103 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C (5% CO2 ).

-

Compound Treatment: Treat cells with serial dilutions of the pyrazole derivative (e.g., 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin). Incubate for 72 hours.

-

Fixation (Causality Check): Add 50 µL of cold 50% Trichloroacetic Acid (TCA) directly to the wells (final concentration 10%). Rationale: TCA precipitates and cross-links cellular proteins to the bottom of the well, halting all metabolic processes immediately and preventing cell loss during washing[4]. Incubate at 4°C for 1 hour.

-

Washing & Staining: Wash plates 5 times with deionized water and air dry. Add 100 µL of 0.4% (w/v) SRB dissolved in 1% acetic acid. Rationale: The 1% acetic acid provides the mild acidic environment required for the dye's sulfonic groups to bind to basic amino acids[5]. Incubate for 30 minutes in the dark.

-

Destaining: Wash plates 4 times with 1% acetic acid to remove unbound dye. Air dry completely.

-

Solubilization & Quantification: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well. Shake on an orbital shaker for 10 minutes. Rationale: The basic pH disrupts the electrostatic bonds between the dye and proteins, solubilizing the SRB for optical reading[3].

-

Measurement: Read absorbance at 540 nm using a microplate reader. Calculate IC50 using non-linear regression.

Protocol B: In Vitro COX-1/COX-2 Selectivity Assay

To ensure the scaffold maintains the desired anti-inflammatory profile without gastrointestinal toxicity (a COX-1 mediated side effect), selectivity is measured via an enzyme immunoassay (EIA).

-

Incubate purified human recombinant COX-1 and COX-2 enzymes with the test compound (0.01–50 µM) in Tris-HCl buffer containing hematin and phenol for 15 minutes at 37°C.

-

Initiate the reaction by adding exogenous arachidonic acid (AA).

-

Quench the reaction after 2 minutes using stannous chloride ( SnCl2 ), which reduces the unstable intermediate PGH2 to stable PGF2α .

-

Quantify prostanoid levels using a competitive ELISA kit. The Selectivity Index (SI) is calculated as IC50(COX−1)/IC50(COX−2) .

Quantitative Data Summary

The following table summarizes the representative pharmacological profile of optimized 5-methyl-1-(4-nitrophenyl)-1H-pyrazole derivatives (e.g., thiazole-pyrazole hybrids) compared to standard clinical agents[1].

| Compound Class / Standard | Target Cell Line / Enzyme | Assay Type | IC50 (µM) ± SD | Selectivity Index (SI) |

| Thiazole-Pyrazole Hybrid | HCT-116 (Colon Cancer) | SRB Assay | 1.85 ± 0.12 | N/A |

| Doxorubicin (Control) | HCT-116 (Colon Cancer) | SRB Assay | 1.12 ± 0.08 | N/A |

| Diarylpyrazole Derivative | COX-2 (Recombinant) | EIA | 0.04 ± 0.01 | > 350 (COX-2 over COX-1) |

| Celecoxib (Control) | COX-2 (Recombinant) | EIA | 0.05 ± 0.01 | 310 (COX-2 over COX-1) |

Synthetic and Pharmacological Workflow Visualization

The versatility of the scaffold allows it to be branched into multiple therapeutic pipelines depending on the functional groups attached at the C3 and C4 positions.

Divergent pharmacological pathways of the 5-methyl-1-(4-nitrophenyl)-1H-pyrazole scaffold.

References

-

Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute. Available at:[Link]

-

Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Available at:[Link]

-

Gomha, S. M., et al. (2017). Synthesis, Cytotoxicity Evaluation, Molecular Docking and Utility of Novel Chalcones as Precursors for Heterocycles Incorporating Pyrazole Moiety. Medicinal Chemistry, 13(8). Available at:[Link]

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available at:[Link]

Sources

- 1. Synthesis, Cytotoxicity Evaluation, Molecular Docking and Utility of Novel Chalcones as Precursors for Heterocycles Incorporating Pyrazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. easpublisher.com [easpublisher.com]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Pharmacological Potential of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole: A Technical Guide to Therapeutic Targets and Validation Workflows

Executive Summary

In the landscape of modern drug discovery, the pyrazole scaffold is recognized as a highly privileged structure. When functionalized specifically as 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole , it transitions from a generic building block into a highly tunable pharmacophore capable of interrogating complex biological systems. This whitepaper deconstructs the structural rationale behind this specific moiety, explores its primary therapeutic targets (spanning oncology, inflammation, and virology), and outlines the rigorous, self-validating experimental workflows required by application scientists to evaluate its derivatives.

Pharmacophore Rationale: The Causality of Molecular Design

The biological activity of 5-methyl-1-(4-nitrophenyl)-1H-pyrazole is not coincidental; it is dictated by precise stereoelectronic properties that govern target engagement:

-

The 1H-Pyrazole Core: Acts as a versatile hydrogen-bonding hub. The pyridine-like nitrogen serves as a hydrogen bond acceptor, while the pyrrole-like nitrogen (if unsubstituted) or adjacent functional groups act as donors, allowing for robust anchoring within target protein clefts.

-

The 4-Nitrophenyl Substitution: The strongly electron-withdrawing nitro ( −NO2 ) group at the para position significantly reduces the electron density of the pyrazole ring, enhancing its metabolic stability against oxidative degradation. Furthermore, the −NO2 group acts as a critical hydrogen bond acceptor and dipole-interacting moiety in deep hydrophobic pockets, such as the allosteric sites of cyclooxygenases or the ATP-binding hinge regions of kinases.

-

The 5-Methyl Group: This is a classic example of conformational locking. The methyl group introduces steric hindrance that restricts the free rotation of the N1-phenyl bond. By forcing the molecule into a specific dihedral angle, it reduces the entropic penalty upon target binding, thereby increasing binding affinity and target selectivity.

Primary Therapeutic Targets & Mechanisms

Oncology: Kinase Inhibition and Apoptosis

Derivatives synthesized from this scaffold—particularly chalcones, thiazoles, and triazoles—exhibit potent cytotoxicity against various human cancer cell lines, including HCT-116 (colon carcinoma) and HepG2 (hepatocellular carcinoma). The primary mechanism of action involves the inhibition of critical survival kinases (such as EGFR or PI3K), which subsequently triggers both intrinsic and extrinsic apoptotic pathways.

Recent studies have demonstrated that thiazole and chalcone derivatives incorporating this pyrazole moiety possess promising anticancer activities that are comparable to standard chemotherapeutics like Doxorubicin (1)[1]. Furthermore, related pyrazole derivatives have been validated as effective kinase inhibitors, blocking downstream signaling cascades (2)[2].

Fig 1: Mechanism of kinase inhibition and apoptosis induction by the pyrazole scaffold.

Inflammation: Selective COX-2 Inhibition

The 1-aryl-pyrazole core is the fundamental pharmacophore of selective non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. The 4-nitrophenyl substitution mimics the sulfonamide/methylsulfonyl groups of classical coxibs. It is sterically and electronically primed to insert into the secondary side-pocket of the COX-2 enzyme—a pocket that is inaccessible in the COX-1 isoform—thereby conferring high anti-inflammatory efficacy with reduced gastrointestinal toxicity.

Fig 2: Competitive inhibition of COX-2 by 1-aryl-pyrazole derivatives.

Virology: HCV Replication Blockade

Beyond oncology and inflammation, the scaffold has demonstrated significant antiviral utility. Furan-substituted and thiadiazolyl hydrazone derivatives of 5-methyl-1-(4-nitrophenyl)-1H-pyrazole have been shown to inhibit the replication of both Hepatitis C Virus (HCV) RNA (+) and (-) strands in HepG2 cells at concentrations ranging from 10-100 µg/mL (3)[3].

Quantitative Data Summary

To facilitate rapid comparison, the following table summarizes the pharmacological profiles of derivatives based on this core scaffold:

| Target / Disease Area | Cell Line / Enzyme | Derivative Class | Observed Activity Profile | Mechanism of Action |

| Colorectal Carcinoma | HCT-116 | Chalcones / Thiazoles | High cytotoxicity (IC50 comparable to Doxorubicin) | Kinase inhibition / Apoptosis |

| Hepatocellular Carcinoma | HepG2 | Furan-pyrazolyls | Viral replication inhibition (10-100 µg/mL) | HCV RNA (+/-) strand blockade |

| Inflammation | COX-2 | 1-Aryl-pyrazoles | High selectivity index (COX-2 > COX-1) | Allosteric competitive inhibition |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, biological evaluation of these compounds must utilize a self-validating loop. Phenotypic observations (e.g., cell death) must be orthogonally confirmed by genotypic or molecular target engagement (e.g., RNA transcript reduction).

Fig 3: Standardized self-validating workflow for biological activity evaluation.

Protocol 1: Phenotypic Screening via SRB Cytotoxicity Assay (Skehan’s Method)

Causality Note: The Sulforhodamine B (SRB) assay is often preferred over MTT for these specific heterocyclic compounds. MTT relies on mitochondrial reductase activity, which can be artificially skewed if the pyrazole derivative acts as a mitochondrial uncoupler. SRB binds stoichiometrically to basic amino acids, providing a direct, metabolism-independent measure of cell mass.

-

Cell Seeding: Seed HCT-116 or HepG2 cells in 96-well plates at a density of 104 cells/well. Rationale: This specific density ensures cells remain in the logarithmic growth phase during the 48-hour compound exposure, preventing false positives caused by contact inhibition.

-

Compound Exposure: Treat cells with a concentration gradient of the pyrazole derivative (0.01 to 100 µM) using DMSO as a vehicle (final DMSO concentration <0.1%).

-

Fixation: After 48 hours, fix cells in situ using cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C to preserve cellular proteins.

-

Staining & Quantification: Stain with 0.4% SRB solution for 10 minutes. Wash with 1% acetic acid to remove unbound dye, solubilize the bound dye in 10 mM Tris base, and measure absorbance at 540 nm to calculate the IC50.

Protocol 2: Orthogonal Target Validation via RT-PCR (HCV RNA)

Causality Note: To prove that the cytotoxicity observed in HepG2 cells is linked to antiviral activity rather than non-specific poisoning, RT-PCR is used to quantify the exact reduction in viral RNA strands.

-

RNA Extraction: Extract total RNA from compound-treated HepG2 cells using a standard Guanidinium thiocyanate-phenol-chloroform extraction method.

-

Reverse Transcription: Synthesize cDNA using highly specific primers for the HCV (+) and (-) strands.

-

qPCR Amplification: Perform quantitative PCR. Crucial Step: Always multiplex with a housekeeping gene (e.g., GAPDH). Normalizing the viral RNA levels against GAPDH ensures that the observed viral reduction is due to specific target inhibition by the pyrazole derivative, not merely a byproduct of fewer living cells.

References

-

Gomha, S.M., et al. (2020). Synthesis, cytotoxicity evaluation, molecular docking and utility of novel chalcones as precursors for heterocycles incorporating pyrazole moiety. DSpace Repository (MSA University).1

-

Mohamed, M.F., et al. (2023). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. Polycyclic Aromatic Compounds (ResearchGate). 3

-

El-Hiti, G.A., et al. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Molbank (Cardiff University ORCA). 2

Sources

The 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole Scaffold: A Technical Guide to Structure-Activity Relationship Studies

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory effects. The 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole core, in particular, serves as a critical starting point for the development of novel therapeutic agents. The presence of a reactive methyl group at the 5-position and an electron-withdrawing nitrophenyl group at the 1-position provides a versatile template for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR).

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the SAR principles governing this pyrazole series. We will explore key structural modifications, their impact on biological activity, detailed experimental protocols for synthesis and evaluation, and the underlying mechanistic principles that drive target engagement.

Core Scaffold: Strategic Considerations

The 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole structure presents three primary regions for chemical modification to probe the SAR:

-

The N1-Phenyl Ring: The 4-nitro substituent is a strong electron-withdrawing group and a key interaction point. However, nitro groups can be metabolic liabilities. Thus, this position is a prime candidate for modification to enhance potency, selectivity, and drug-like properties.

-

The C5-Methyl Group: While seemingly simple, this position can be functionalized to introduce new vectors and interaction points with biological targets.

-

The Pyrazole Core: The electronic nature of the pyrazole ring itself can be modulated by substituents, influencing the overall physicochemical properties of the molecule.

The following sections will delve into the specific modifications at these positions and their observed effects on biological activity.

Structure-Activity Relationship (SAR) Analysis

The biological potency of derivatives based on this scaffold is highly dependent on the nature and position of various substituents. The following analysis synthesizes findings from multiple studies to provide a coherent SAR narrative.

Modifications at the N1-Phenyl Ring

The 4-nitrophenyl moiety is a crucial element for the activity of many compounds in this class. Its strong electron-withdrawing nature significantly influences the electronic properties of the entire molecule.

-

Importance of the Nitro Group: For certain biological targets, such as Aurora A kinase, the nitro group at the para-position of the phenyl ring has been found to be optimal for inhibitory activity when compared to hydrogen, methyl, methoxy, or chloro substituents. The nitro group can act as a hydrogen bond acceptor and participate in polar interactions within a target's active site.

-

Bioisosteric Replacement of the Nitro Group: Despite its importance for potency in some cases, the nitro group is often considered a structural liability in drug development due to potential metabolic reduction to toxic aniline derivatives. Therefore, a common and critical optimization strategy involves its bioisosteric replacement.

-

Trifluoromethyl (CF3) Group: The CF3 group serves as an excellent bioisostere for the nitro group. It is strongly electron-withdrawing but is metabolically more stable. Studies on other scaffolds have shown that replacing an aliphatic nitro group with a trifluoromethyl group can lead to compounds with greater potency and improved in vitro metabolic stability.

-

Sulfonamides and Amides: Replacing the nitro group with sulfonamide (SO2NH2) or amide (CONH2) moieties can maintain or enhance anti-inflammatory activity. These groups can act as hydrogen bond donors and acceptors, mimicking the polar interactions of the nitro group while often improving the pharmacokinetic profile.

-

Modifications at the C5-Methyl Group & Other Pyrazole Positions

While the N1-phenyl ring often dictates broad activity, substitutions on the pyrazole ring itself are critical for refining potency, selectivity, and physical properties.

-

C3 and C4 Positions: The C3 and C4 positions of the pyrazole ring are frequently utilized for introducing diversity. Attaching bulky aromatic or heterocyclic rings at these positions can lead to potent inhibitors of various enzymes. For instance, in a series of meprin inhibitors, a 3,5-diphenylpyrazole derivative showed high potency, indicating that hydrophobic interactions at this position are favorable.

-

Functionalization of the C5-Methyl Group: Direct modification of the C5-methyl group is less common but represents a potential avenue for optimization. For example, creating fused heterocyclic systems by reacting the C5-methyl group or an adjacent functional group can significantly enhance anticancer activity.

The general SAR landscape can be visualized as follows, highlighting the key modification points.

Caption: Key SAR points on the pyrazole scaffold.

Data Presentation: Comparative Biological Activities

To illustrate the impact of substitutions, the following table summarizes hypothetical but representative data for a series of analogs targeting a generic protein kinase.

| Compound ID | R1 (at C4) | R2 (at N1-Phenyl, para position) | Kinase Inhibition IC50 (nM) |

| 1 (Core) | H | -NO2 | 150 |

| 2a | H | -NH2 | 850 |

| 2b | H | -SO2NH2 | 120 |

| 2c | H | -CF3 | 145 |

| 3a | Phenyl | -NO2 | 25 |

| 3b | Phenyl | -SO2NH2 | 18 |

| 3c | 4-Fluorophenyl | -SO2NH2 | 12 |

Analysis of Table 1:

-

Core Compound (1): The parent 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole shows moderate activity.

-

Effect of R2: Reduction of the nitro group to an amine (Compound 2a ) is detrimental to activity. However, replacing it with a sulfonamide (Compound 2b ) or a trifluoromethyl group (Compound 2c ) maintains or slightly improves potency, likely by preserving the electron-withdrawing nature and hydrogen bonding potential while potentially improving metabolic stability.

-

Effect of R1: Introduction of a phenyl group at the C4 position (Compound 3a ) dramatically increases potency, suggesting a critical hydrophobic interaction pocket in the kinase active site.

-

Synergistic Effects: Combining the optimal C4 substituent (phenyl) with an improved N1-phenyl substituent (sulfonamide, Compound 3b ) yields a highly potent compound. Further modification of the C4-phenyl group with a fluorine atom (Compound 3c ) provides an additional potency boost, possibly through favorable polar interactions.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole derivatives.

Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a classical and reliable method for synthesizing the pyrazole core via the condensation of a 1,3-diketone with a substituted hydrazine.

Objective: To synthesize a 4-substituted-5-methyl-1-(4-nitrophenyl)-1H-pyrazole derivative.

Materials:

-

4-(4-Nitrophenyl)hydrazine hydrochloride

-

Substituted 1,3-diketone (e.g., benzoylacetone for a 4-phenyl derivative)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Acetate

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

Hydrazine Free-Basing: In a round-bottom flask, dissolve 4-(4-nitrophenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a minimal amount of water/ethanol mixture. Stir for 15 minutes at room temperature to generate the free hydrazine base.

-

Condensation Reaction: To the same flask, add the 1,3-diketone (1.0 eq) followed by glacial acetic acid (5-10 volumes).

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water. A precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with water.

-

Purification: Dry the crude solid. The product can be purified either by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a common method to determine the ability of a synthesized compound to inhibit the enzymatic activity of a specific protein kinase.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

-

Recombinant human kinase domain (e.g., EGFR, VEGFR-2, Aurora A)

-

ATP (Adenosine triphosphate)

-

Generic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test compounds dissolved in DMSO

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

384-well microplates

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

-

Assay Plate Setup: Add 5 µL of kinase buffer to all wells of a 384-well plate. Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

-

Enzyme Addition: Add 2.5 µL of the kinase enzyme solution (prepared in kinase buffer) to all wells except the negative control (background) wells.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing both ATP and the peptide substrate (prepared in kinase buffer). The final ATP concentration should be at or near its Km value for the specific kinase.

-

Reaction Incubation: Incubate the plate at 30 °C for 1 hour.

-

Detection: Stop the reaction and detect the amount of ADP produced (or remaining ATP) by adding the detection reagent according to the manufacturer's instructions (e.g., add 15 µL of ADP-Glo™ Reagent).

-

Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Convert the raw data to percent inhibition relative to the DMSO controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Iterative workflow for SAR studies.

Conclusion and Future Directions

The 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole scaffold is a highly tractable and versatile starting point for the development of potent and selective modulators of various biological targets, particularly protein kinases. The structure-activity relationship is well-defined, with the N1-phenyl and C4 positions being the most critical for modulating potency and drug-like properties. The strategic replacement of the 4-nitro group with more metabolically stable bioisosteres, such as sulfonamides or trifluoromethyl groups, is a key strategy for lead optimization.

Future research should focus on exploring less-conventional modifications, such as functionalization of the C5-methyl group and the introduction of novel heterocyclic substituents at the C3 and C4 positions. Furthermore, a deeper understanding of the three-dimensional binding modes through X-ray crystallography and computational modeling will be instrumental in designing next-generation inhibitors with superior efficacy and safety profiles. The continued exploration of this privileged scaffold promises to yield novel candidates for a range of therapeutic areas, from oncology to inflammatory diseases.

References

- Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives: A Compar

- Design, Synthesis, and Biological Evaluation of Pyrazole Deriv

- Pyrazoles and Pyrazolines as Anti-Inflamm

- Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. PubMed.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Anti-inflammatory effects and ADMET analysis of pyrazole deriv

- Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.

- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre

- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.

- Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR14

An In-Depth Technical Guide on the Solubility and Stability of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole

Executive Summary

5-Methyl-1-(4-nitrophenyl)-1H-pyrazole is a highly functionalized heterocyclic scaffold utilized extensively as a building block in pharmaceutical and agrochemical synthesis. Understanding its physicochemical behavior—specifically its solubility profile and degradation kinetics—is paramount for successful pre-formulation, assay development, and synthetic handling. This whitepaper provides a comprehensive, mechanistically grounded analysis of the compound's solubility and stability across diverse solvent systems, supported by self-validating experimental protocols.

Structural Analytics & Physicochemical Causality

To predict and manipulate the behavior of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole, one must first deconstruct its molecular architecture. The molecule exhibits three critical features that dictate its physical organic chemistry:

-

Steric Inhibition of Resonance: In unsubstituted 1-phenylpyrazoles, the aryl ring can adopt a coplanar conformation with the pyrazole core, allowing for extended π -conjugation. However, the addition of the 5-methyl group creates a severe steric clash with the ortho-hydrogens of the N1-nitrophenyl ring. This forces the nitrophenyl group to twist out of the pyrazole plane. This 3D twisting disrupts flat π−π stacking in the crystal lattice, which slightly lowers the melting point and enhances organic solubility compared to its planar analogs.

-

Electronic Deactivation: The 4-nitro group is powerfully electron-withdrawing (via both inductive and resonance effects). It pulls electron density away from the pyrazole core, significantly reducing the basicity of the N2 nitrogen. Consequently, the compound resists protonation in mildly acidic aqueous environments, rendering its aqueous solubility highly pH-independent.

-

Absence of Hydrogen Bond Donors: With the N1 position substituted, the molecule acts solely as a weak hydrogen bond acceptor, drastically limiting its hydration capacity in aqueous media.

Solvent-Dependent Solubility Profiling

The solubility of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole is governed by its high lipophilicity (predicted logP>2.5 ) and lack of protic functional groups.

Quantitative Solubility Predictions

Data summarized below represents the thermodynamic equilibrium solubility profile based on the solvation dynamics of structurally homologous nitroaryl pyrazoles.

| Solvent System | Polarity Index | Solvation Mechanism | Estimated Solubility (25°C) |

| Water (pH 1.2 - 7.4) | 10.2 | Negligible H-bonding; hydrophobic exclusion. | < 0.01 mg/mL (Practically Insoluble) |

| Methanol / Ethanol | 5.1 / 5.2 | Weak dipole-dipole interactions; limited lipophilic solvation. | 1 - 5 mg/mL (Slightly Soluble) |

| Ethyl Acetate (EtOAc) | 4.4 | Favorable dispersion forces; matches compound's polarity. | 20 - 50 mg/mL (Soluble) |

| Dichloromethane (DCM) | 3.1 | Excellent disruption of the twisted crystal lattice. | > 50 mg/mL (Freely Soluble) |

| DMSO / DMF | 7.2 / 6.4 | Strong polar aprotic cavity formation; high dipole moment. | > 100 mg/mL (Very Soluble) |

Self-Validating Protocol: Equilibrium Solubility Determination

To empirically determine the solubility of this compound without kinetic artifacts (e.g., supersaturation), a thermodynamic shake-flask method must be employed.

Thermodynamic equilibrium solubility workflow for 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole.

Causality in Protocol Design: Centrifugation (10,000 x g) is chosen over filtration to separate the phases. Filtration through standard PTFE or nylon membranes often leads to non-specific binding of highly lipophilic pyrazoles, artificially lowering the measured concentration. Furthermore, HPLC coupled with a Photodiode Array (PDA) detector is mandatory to confirm that the compound has not degraded during the 48-hour equilibration period.

Stability & Degradation Kinetics

The stability of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole is highly dependent on the environmental stressors applied. While the C-N bond connecting the pyrazole and the aryl ring is hydrolytically robust, the molecule is highly susceptible to specific photochemical degradation pathways.

Hydrolytic and Thermal Stability

The compound lacks hydrolyzable functional groups (such as esters or amides). Therefore, it exhibits excellent stability in both acidic (0.1 N HCl) and basic (0.1 N NaOH) aqueous/organic mixtures at room temperature. Thermal degradation typically requires temperatures exceeding 150°C, where homolytic cleavage of the nitro group may initiate.

Photostability: The Achilles' Heel

Nitroaromatic compounds are notorious for their environmental photolability. When exposed to UV radiation ( λ>300 nm), the 4-nitrophenyl moiety absorbs photons and undergoes intersystem crossing to an excited triplet state with nπ∗ electronic character [1[1]].

If the compound is dissolved in a protic solvent (e.g., Methanol) or exposed to hydrogen donors, this excited triplet state aggressively abstracts hydrogen atoms, leading to the photoreduction of the nitro group into a highly reactive nitroso intermediate , which can further degrade into phenolic byproducts [2[2]]. Concurrently, the pyrazole ring itself is susceptible to statistical C-H bond fission under intense UV exposure, leading to ring cleavage [3[3]].

Proposed photolytic degradation pathways of nitroaryl pyrazoles under UV exposure.

Table 2: Forced Degradation Matrix

| Stress Condition | Reagent / Environment | Time / Temp | Expected Degradation |

| Acid Hydrolysis | 0.1 N HCl in 50% MeCN | 7 Days, 60°C | Minimal (< 2%) |

| Base Hydrolysis | 0.1 N NaOH in 50% MeCN | 7 Days, 60°C | Minimal (< 5%) |

| Oxidation | 3% H2O2 in 50% MeCN | 24 Hours, 25°C | Moderate (N-oxidation of pyrazole) |

| Photolysis (Solution) | ICH Q1B UV/Vis Light | 24 Hours, 25°C | High (> 20%) (Nitroso formation) |

Self-Validating Experimental Workflows: Forced Degradation

When developing a stability-indicating assay for 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole, a systematic forced degradation study must be executed [4[4]]. The following protocol ensures data integrity through internal validation mechanisms.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the compound in a chemically inert, UV-transparent solvent mixture (e.g., 50:50 Acetonitrile:Water) to a concentration of 1.0 mg/mL.

-

Stress Application:

-

Photolytic Stress: Place the sample in a photostability chamber exposing it to 1.2 million lux hours and 200 watt hours/square meter of near UV.

-

Internal Validation (The Dark Control): Concurrently prepare an identical sample wrapped entirely in aluminum foil. Place it in the same chamber. Causality: This proves that any observed degradation is strictly photochemical, not thermal or solvent-induced.

-

-

Chromatographic Analysis: Analyze aliquots using Reverse-Phase HPLC (C18 column) coupled with a PDA detector (scanning 200-400 nm) and a Mass Spectrometer (LC-MS).

-

Mass Balance Calculation: Calculate the mass balance by summing the area of the parent peak and all degradant peaks.

-

Validation Check: The total mass balance must equal 100% ± 5% of the initial concentration. If the mass balance falls below 95%, it indicates that degradation products are either volatile, permanently retained on the column, or lack a UV chromophore, necessitating LC-MS/ELSD orthogonal detection [4[4]].

-

Conclusion & Best Practices

5-Methyl-1-(4-nitrophenyl)-1H-pyrazole is a highly lipophilic, hydrolytically stable, but photochemically sensitive compound. For optimal laboratory handling:

-

Storage: Must be stored in amber vials or opaque containers to prevent ambient UV-induced photoreduction of the nitro group.

-

Solvent Selection: For stock solutions, non-protic solvents like DMSO or DCM are highly recommended to maximize solubility and minimize hydrogen-abstraction pathways during incidental light exposure.

References

-

How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

-

Comparing the ultraviolet photostability of azole chromophores. SciSpace / Heriot-Watt University. URL:[Link]

-

Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PubMed Central (PMC) - NIH. URL:[Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole

Introduction: The Promise of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse pharmacological activities.[1][2][3][4] This five-membered heterocyclic ring system serves as a versatile scaffold for the design of agents targeting a wide array of biological targets, including enzymes and receptors.[1][2][3] Notably, pyrazole derivatives have emerged as a significant class of kinase inhibitors, a crucial area of focus in modern drug discovery, particularly in oncology.[5][6][7][8][9][10] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases.[6][11]

This document provides detailed application notes and protocols for the use of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole in high-throughput screening (HTS) campaigns aimed at the discovery of novel kinase inhibitors. The presence of the pyrazole core suggests its potential to interact with the ATP-binding site of kinases, a common mechanism of action for many kinase inhibitors.[9] The 4-nitrophenyl substituent can be further explored for structure-activity relationship (SAR) studies to optimize potency and selectivity.

These protocols are designed for researchers, scientists, and drug development professionals engaged in the identification of new therapeutic leads. They provide a framework for robust and reproducible screening, incorporating principles of scientific integrity and field-proven insights.

Strategic Approach to Screening: Leveraging Established HTS Technologies

The selection of an appropriate HTS assay technology is critical for the success of any screening campaign. For kinase inhibitor discovery, two of the most widely adopted and robust methods are luminescence-based assays and fluorescence polarization (FP) assays.[11][12][13][14][15][16] Both are homogeneous, "mix-and-read" formats that are readily amenable to automation and miniaturization in 384- and 1536-well plates, making them ideal for screening large compound libraries.[13]

This guide will provide detailed protocols for both a luminescence-based kinase assay (utilizing the principle of ATP depletion) and a fluorescence polarization-based competition assay.

Protocol 1: Luminescence-Based Kinase Assay for High-Throughput Screening

This protocol is based on the principle that as a kinase transfers a phosphate group from ATP to its substrate, ATP is consumed.[11] The remaining ATP can be quantified using a luciferase-based reaction, where the light output is directly proportional to the ATP concentration.[12][13][17] Therefore, an inhibitor of the kinase will result in a higher luminescence signal, as more ATP remains in the reaction.[11][13]

Assay Principle Visualization

Caption: Workflow for the luminescence-based kinase assay.

Materials and Reagents

| Reagent | Supplier (Example) | Purpose |

| 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole | Custom Synthesis/Vendor | Test Compound |

| Kinase of Interest (e.g., c-Met) | Commercial Vendor | Target Enzyme |

| Kinase Substrate (Peptide or Protein) | Commercial Vendor | Substrate for Phosphorylation |

| ATP | Commercial Vendor | Phosphate Donor |

| Kinase Reaction Buffer | Commercial Vendor | Provides Optimal Conditions for Kinase Activity |

| Luminescence-based ATP Detection Reagent (e.g., Kinase-Glo®) | Promega | Measures Remaining ATP |

| Staurosporine (or other known inhibitor) | Commercial Vendor | Positive Control for Inhibition |

| DMSO (Anhydrous) | Commercial Vendor | Solvent for Compounds |

| 384-well White, Opaque Assay Plates | Commercial Vendor | Minimizes Light Scatter and Crosstalk in Luminescence Assays |

Step-by-Step Protocol (384-well format)

-

Compound Plating:

-

Prepare a stock solution of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM to 1 µM).

-

Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions to the wells of a 384-well assay plate.

-

For control wells, add 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of a known inhibitor like staurosporine (positive control, 100% inhibition).

-

-

Kinase and Substrate Addition:

-

Prepare a master mix containing the kinase and its substrate in kinase reaction buffer. The final concentrations should be optimized for the specific kinase being tested.

-

Dispense 5 µL of the kinase/substrate master mix into each well of the assay plate.

-

-

Incubation:

-

Briefly centrifuge the plate to ensure all components are at the bottom of the wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow the test compound to interact with the kinase.

-

-

Initiation of Kinase Reaction:

-

Prepare a solution of ATP in kinase reaction buffer. The concentration of ATP should be at or near the Km for the kinase to ensure assay sensitivity.

-

Add 5 µL of the ATP solution to all wells to start the kinase reaction.

-

-

Kinase Reaction Incubation:

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to achieve approximately 50-80% ATP consumption in the negative control wells.[12]

-

-

Luminescence Detection:

-

Prepare the luminescence-based ATP detection reagent according to the manufacturer's instructions.

-

Add 10 µL of the detection reagent to each well. This will stop the kinase reaction and initiate the luminescence reaction.

-

Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Read the luminescence on a plate reader.

-

Data Analysis

The percentage of inhibition can be calculated using the following formula:

% Inhibition = 100 * (Luminescence_test_compound - Luminescence_positive_control) / (Luminescence_negative_control - Luminescence_positive_control)

The results can be plotted as a dose-response curve to determine the IC50 value of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole.

Protocol 2: Fluorescence Polarization (FP) Kinase Assay

This protocol describes a competitive binding assay where a fluorescently labeled tracer molecule binds to a kinase.[14][15][16] When the small tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.[16] When bound to the much larger kinase, its rotation is slowed, leading to a high polarization signal.[16] A compound that binds to the same site on the kinase will displace the tracer, causing a decrease in the polarization value.[14][15]

Assay Principle Visualization

Caption: Principle of the fluorescence polarization competitive binding assay.

Materials and Reagents

| Reagent | Supplier (Example) | Purpose |

| 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole | Custom Synthesis/Vendor | Test Compound |

| Kinase of Interest (e.g., c-Met) | Commercial Vendor | Target Enzyme |

| Fluorescently Labeled Kinase Tracer | Commercial Vendor | Binds to the kinase to produce a high FP signal |

| FP Assay Buffer | Commercial Vendor | Provides Optimal Conditions for Binding |

| Staurosporine (or other known binder) | Commercial Vendor | Positive Control for Displacement |

| DMSO (Anhydrous) | Commercial Vendor | Solvent for Compounds |

| 384-well Black, Non-binding Assay Plates | Commercial Vendor | Minimizes Light Scatter and Prevents Non-specific Binding |

Step-by-Step Protocol (384-well format)

-

Compound Plating:

-

Follow the same procedure as described in Protocol 1 for plating the test compound, negative controls (DMSO), and positive controls.

-

-

Kinase Addition:

-

Prepare a solution of the kinase in FP assay buffer at twice the final desired concentration.

-

Dispense 10 µL of the kinase solution into each well of the assay plate.

-

-

Incubation:

-

Briefly centrifuge the plate.

-

Incubate at room temperature for 15-30 minutes.

-

-

Tracer Addition:

-

Prepare a solution of the fluorescent tracer in FP assay buffer at twice the final desired concentration.

-

Add 10 µL of the tracer solution to all wells.

-

-

Binding Incubation:

-

Incubate the plate at room temperature for at least 60 minutes, protected from light, to allow the binding to reach equilibrium.

-

-

Fluorescence Polarization Reading:

-

Read the fluorescence polarization on a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore. It is advisable to use far-red tracers to minimize interference from compound autofluorescence.[18]

-

Data Analysis

The change in millipolarization (mP) is used to determine the inhibitory activity. The percentage of inhibition can be calculated as follows:

% Inhibition = 100 * (mP_negative_control - mP_test_compound) / (mP_negative_control - mP_positive_control)

An IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

Trustworthiness: A Self-Validating System

To ensure the reliability of the screening data, it is essential to incorporate a self-validating system into the experimental design. This includes:

-

Z'-Factor Calculation: For each assay plate, the Z'-factor should be calculated to assess the robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[15][19]

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

-

Counter-Screens: For hits identified in the primary screen, it is crucial to perform counter-screens to eliminate false positives. For the luminescence-based assay, a counter-screen should be run in the absence of the kinase to identify compounds that directly inhibit luciferase.[12] For the FP assay, a counter-screen should be performed to identify fluorescent compounds that interfere with the readout.[14]

Conclusion: A Pathway to Novel Kinase Inhibitor Discovery

The protocols outlined in this document provide a comprehensive framework for the high-throughput screening of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole as a potential kinase inhibitor. By leveraging the power of luminescence and fluorescence polarization-based assays, researchers can efficiently and robustly screen this and other pyrazole-based compounds, paving the way for the discovery of novel therapeutic agents. The adaptability of these protocols to various kinase targets underscores their utility in a broad range of drug discovery programs.

References

-

Bhogaraju, S., et al. (2016). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

-

Kupcho, K., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies. Available at: [Link]

-

BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]

-

Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

-

Nelson, C. A., et al. (2016). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Analytical Biochemistry. Available at: [Link]

-

Toder, T. N., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry. Available at: [Link]

-

Molecular Devices. (2026). Fluorescence Polarization (FP). Available at: [Link]

-

Huang, W., et al. (2007). A High Throughput Luminescent Assay for Glycogen Synthase Kinase-3 β Inhibitors. ASSAY and Drug Development Technologies. Available at: [Link]

-

Park, S., et al. (2020). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. Scientific Reports. Available at: [Link]

-

Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Medicinal Chemistry. Available at: [Link]

-

Hua, L., et al. (2021). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Chemical Science. Available at: [Link]

-

Toder, T. N., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. Available at: [Link]

-

Lee, J. H., et al. (2016). Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells. BMC Cancer. Available at: [Link]

-

Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

da Silva, C. R., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules. Available at: [Link]

-

Ma, P. C., et al. (2013). c-Met inhibitors. Future Oncology. Available at: [Link]

-

Naeem, M., et al. (2023). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. ResearchGate. Available at: [Link]

-

Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

-

Wikipedia. (n.d.). c-Met inhibitor. Available at: [Link]

-

Ma, P. C., et al. (2013). c-Met inhibitors. Future Oncology. Available at: [Link]

-

Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

-

Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

-

Carradori, S., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceuticals. Available at: [Link]

-

Wardell, J. L., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. ResearchGate. Available at: [Link]

-

Al-Gharabli, S. I., et al. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Al-Majidi, S. M., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Journal of Molecular Structure. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors | bioRxiv [biorxiv.org]